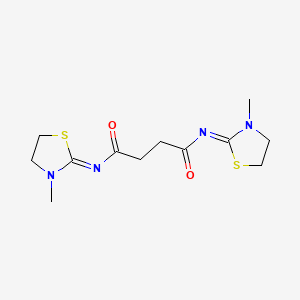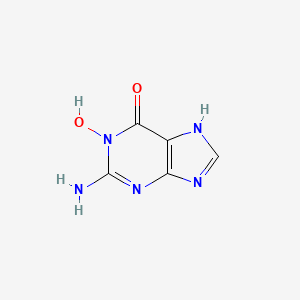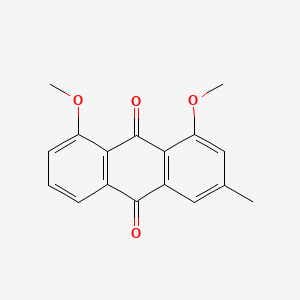
Acide 1-pyrènesulfonique
Vue d'ensemble
Description
1-Pyrenesulfonic acid is a chemical compound with the molecular formula C16H10O3S. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains a sulfonic acid group attached to the pyrene ring. This compound is known for its fluorescent properties and is used in various scientific and industrial applications.
Applications De Recherche Scientifique
1-Pyrenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe in various analytical techniques, such as fluorescence spectroscopy and chromatography.
Biology: In biological research, 1-pyrenesulfonic acid is used to label biomolecules, such as proteins and nucleic acids, for fluorescence imaging and tracking.
Medicine: The compound is also explored for its potential use in medical diagnostics and therapeutics.
Industry: In industrial applications, 1-pyrenesulfonic acid is used in the production of dyes, pigments, and other fluorescent materials.
Mécanisme D'action
Target of Action
1-Pyrenesulfonic acid, also known as Pyrene-1-sulfonic acid, primarily targets the surface of graphene oxide . It is used as a reactant to functionalize this surface .
Mode of Action
The compound interacts with its target, the graphene oxide surface, through a process of functionalization . This involves the addition of functional groups to the graphene oxide surface, which can alter its properties and behavior .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of graphene oxide nanohybrids . These nanohybrids have been shown to exhibit excellent photocatalytic activity, suggesting that 1-Pyrenesulfonic acid may influence pathways related to photocatalysis .
Result of Action
The primary result of 1-Pyrenesulfonic acid’s action is the production of graphene oxide nanohybrids with excellent photocatalytic activity . This suggests that the compound may have potential applications in areas such as energy production and environmental remediation .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 1-Pyrenesulfonic acid. For instance, the compound’s ability to function as a reactant in the synthesis of graphene oxide nanohybrids may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Analyse Biochimique
Biochemical Properties
1-Pyrenesulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is often used as a fluorescent probe to study protein-ligand interactions, enzyme activities, and cellular processes. The compound interacts with enzymes such as albumin, where it binds and moves within the protein structure . This interaction is crucial for understanding the dynamics of protein folding and function.
Cellular Effects
1-Pyrenesulfonic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in polymer solar cells, 1-Pyrenesulfonic acid sodium salt enhances charge transport and conductivity, which can be extrapolated to its potential effects on cellular electrical properties . Additionally, its interaction with albumin suggests it may play a role in modulating protein functions within cells .
Molecular Mechanism
At the molecular level, 1-Pyrenesulfonic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s fluorescent properties allow it to be used in studying enzyme kinetics and binding interactions. For example, its interaction with albumin involves binding within the protein, which can affect the protein’s conformation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pyrenesulfonic acid can change over time. The compound is relatively stable, but its degradation can affect long-term studies. In in vitro studies, it has been observed that the compound maintains its fluorescent properties over extended periods, making it a reliable probe for long-term experiments
Dosage Effects in Animal Models
The effects of 1-Pyrenesulfonic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it may exhibit toxic effects, including potential disruptions in cellular functions and metabolic processes . It is essential to determine the threshold levels to avoid adverse effects in experimental settings.
Metabolic Pathways
1-Pyrenesulfonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in metabolic flux and metabolite levels is significant, particularly in the context of its use as a fluorescent probe. The compound’s interactions with metabolic enzymes can provide insights into the regulation of metabolic pathways and the effects of external compounds on cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Pyrenesulfonic acid is transported and distributed through interactions with transporters and binding proteins. Its polar sulfonate group facilitates its movement across cellular membranes and its accumulation in specific cellular compartments . This property is crucial for its use in studying intracellular processes and the localization of biomolecules.
Subcellular Localization
1-Pyrenesulfonic acid’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can affect its activity and function, making it a valuable tool for studying subcellular processes .
Méthodes De Préparation
1-Pyrenesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of pyrene using sulfuric acid or oleum. The reaction typically requires elevated temperatures and prolonged reaction times to ensure complete sulfonation. The product is then purified through recrystallization or other purification techniques .
In industrial settings, 1-pyrenesulfonic acid is often produced in large quantities using similar sulfonation processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is usually obtained as a hydrate, which can be further processed depending on the desired application .
Analyse Des Réactions Chimiques
1-Pyrenesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: 1-Pyrenesulfonic acid can be oxidized to form pyrene-1,3,6,8-tetrasulfonic acid under strong oxidizing conditions.
Reduction: Reduction of 1-pyrenesulfonic acid can lead to the formation of pyrene or other reduced derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields more highly sulfonated pyrene derivatives, while reduction can produce simpler pyrene compounds .
Comparaison Avec Des Composés Similaires
1-Pyrenesulfonic acid can be compared with other similar compounds, such as:
1,3,6,8-Pyrenetetrasulfonic acid: This compound contains four sulfonic acid groups attached to the pyrene ring, making it more highly sulfonated than 1-pyrenesulfonic acid.
8-Hydroxypyrene-1,3,6-trisulfonic acid: This compound has three sulfonic acid groups and an additional hydroxyl group, providing unique chemical and fluorescent properties.
1-Pyrenebutyric acid: This compound contains a butyric acid group instead of a sulfonic acid group.
The uniqueness of 1-pyrenesulfonic acid lies in its specific combination of a single sulfonic acid group and the pyrene ring, which provides distinct fluorescent properties and reactivity compared to other pyrene derivatives .
Propriétés
IUPAC Name |
pyrene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOBKMWCBFOUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181186 | |
| Record name | 1-Pyrenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26651-23-0 | |
| Record name | 1-Pyrenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26651-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026651230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(2-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1206646.png)









